3-amino-5-(tert-butyl)-1H-pyrazole-4-carbonitrile
Description
3-Amino-5-(tert-butyl)-1H-pyrazole-4-carbonitrile (CAS 141458-80-2) is a pyrazole derivative with the molecular formula C₈H₁₂N₄ and molecular weight 164.21 g/mol. Its structure features a tert-butyl group at position 5, an amino group at position 3, and a nitrile substituent at position 4 (Figure 1). The compound exhibits a predicted density of 1.15 g/cm³ and a boiling point of 394.5±42.0°C . It serves as a versatile intermediate in synthesizing carboxamide derivatives, particularly in medicinal chemistry .
Properties
IUPAC Name |
3-amino-5-tert-butyl-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-8(2,3)6-5(4-9)7(10)12-11-6/h1-3H3,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCIDKHJBSFNAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=NN1)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901199485 | |
| Record name | 3-Amino-5-(1,1-dimethylethyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901199485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141458-80-2 | |
| Record name | 3-Amino-5-(1,1-dimethylethyl)-1H-pyrazole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141458-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-(1,1-dimethylethyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901199485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(tert-butyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with a suitable nitrile compound, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-amino-5-(tert-butyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
Pharmaceutical Applications
3-Amino-5-(tert-butyl)-1H-pyrazole-4-carbonitrile has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of pyrazole compounds exhibit various biological activities, including:
- Anti-inflammatory Activity : The compound's structure may enhance its ability to inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis.
- Analgesic Properties : Studies suggest that pyrazole derivatives can act as analgesics, providing pain relief through modulation of pain pathways.
- Antimicrobial Effects : The presence of the amino and cyano groups may enhance interactions with microbial targets, offering potential in developing new antimicrobial agents.
Agrochemical Applications
The compound's unique properties also make it suitable for use in agrochemicals. It can serve as a precursor for synthesizing herbicides and pesticides due to its ability to interact with biological systems in plants and pests.
Material Science
In material science, this compound can be utilized in the synthesis of novel polymers and materials. Its chemical structure allows for modification and incorporation into various polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.
Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal demonstrated that derivatives of pyrazole compounds, including this compound, showed significant inhibition of cyclooxygenase (COX) enzymes involved in inflammation. This suggests potential use in developing anti-inflammatory drugs.
Case Study 2: Antimicrobial Efficacy
Another research project investigated the antimicrobial properties of pyrazole derivatives against various bacterial strains. Results indicated that modifications to the pyrazole core could enhance activity against resistant strains, positioning this compound as a valuable candidate in antibiotic development.
Mechanism of Action
The mechanism of action of 3-amino-5-(tert-butyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
Pyrazole carbonitrile analogs differ primarily in substituents at positions 3, 4, and 3. These variations influence physicochemical properties, reactivity, and bioactivity. Key comparisons are summarized in Table 1 .
Table 1 : Structural and Physicochemical Comparison of Pyrazole Carbonitrile Derivatives
Physicochemical and Spectral Properties
Crystallographic and Solid-State Behavior
- Planarity : The pyrazole core in 3-acetyl-1H-pyrazole-4-carbonitrile () is planar (r.m.s. deviation = 0.0295 Å), a feature likely conserved in the tert-butyl analog .
- Polymorphism : Fipronil derivatives () exhibit multiple polymorphs, emphasizing the need for similar studies on the tert-butyl compound for pharmaceutical formulation .
Biological Activity
3-amino-5-(tert-butyl)-1H-pyrazole-4-carbonitrile is an organic compound notable for its pyrazole core, characterized by a five-membered ring containing two nitrogen atoms. This compound, with the molecular formula C8H12N4 and a molecular weight of 164.21 g/mol, exhibits significant biological activities that warrant detailed exploration. The presence of an amino group at the 3-position, a tert-butyl group at the 5-position, and a cyano group at the 4-position contributes to its unique chemical properties and potential pharmacological applications.
Biological Activity Overview
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit various biological activities such as anti-inflammatory, analgesic, and antimicrobial properties. The functional groups present in this compound enhance its interaction with biological targets, making it a candidate for further pharmacological studies.
Key Biological Activities
-
Anti-inflammatory Effects :
- Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For instance, some studies have reported significant COX-2 selectivity indices for related compounds, suggesting potential therapeutic applications in treating inflammatory diseases .
- Antimicrobial Properties :
- Inhibition of Monoamine Oxidases (MAO) :
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound influences its biological activity. The bulky tert-butyl group enhances solubility and may affect how the molecule interacts with biological membranes and targets.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Amino-1H-pyrazole-4-carbonitrile | Pyrazole ring with amino and cyano groups | Lacks tert-butyl group; simpler structure |
| 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile | Bromine substituent at the 3-position | Increased reactivity due to bromine |
| 5-Amino-3-cyanomethyl-1H-pyrazole | Cyanomethyl group instead of tert-butyl | Different reactivity profile |
| 5-Amino-3-(phenyl)-1H-pyrazole | Phenyl substituent at the 3-position | Aromatic character enhances biological activity |
Anti-inflammatory Activity Assessment
A study evaluating various pyrazole derivatives for their anti-inflammatory effects found that certain compounds exhibited potent COX-2 inhibition with minimal gastric toxicity. For example, one derivative showed an IC50 value comparable to diclofenac sodium, a standard anti-inflammatory drug .
Antimicrobial Efficacy Testing
In another investigation focusing on antimicrobial properties, several pyrazole derivatives were tested against bacterial strains such as Bacillus subtilis. The results indicated varying degrees of efficacy, with some compounds leading to a notable increase in biomass compared to untreated controls .
MAO Inhibition Studies
A comprehensive study on pyrazoline derivatives revealed that many synthesized compounds were more potent and selective inhibitors of MAO-A than MAO-B. The most active compounds demonstrated IC50 values in the nanomolar range, highlighting their potential as antidepressant agents .
Q & A
Q. Why do some studies report conflicting bioactivity results for structurally similar pyrazole derivatives?
- Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative), assay protocols (e.g., broth microdilution vs. disk diffusion), and compound purity (e.g., residual solvents) contribute to discrepancies. Standardized testing under CLSI guidelines and LC-MS purity verification (>95%) are recommended .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
